1,3-Dioxane

説明

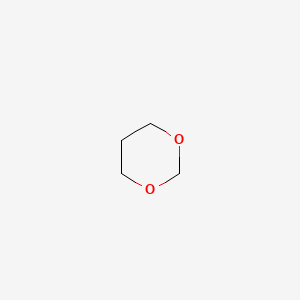

1,3-Dioxane, also known as m-dioxane, is a heterocyclic organic compound with the chemical formula C₄H₈O₂. wikipedia.orgscbt.com It is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. wikipedia.orgvulcanchem.com This structure classifies it as a cyclic acetal. chemicalbook.com this compound is a colorless liquid at room temperature and is an isomer of the more commercially prevalent 1,4-dioxane. wikipedia.orgsolubilityofthings.com The this compound structural unit is present in several natural products and is of significant interest in organic synthesis, primarily as a protecting group for carbonyl compounds and 1,3-diols. thieme-connect.de

特性

IUPAC Name |

1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFVNEFVBPFDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025174 | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

35.6 °F (NTP, 1992), 2 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

505-22-6 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2C8M17I09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (NTP, 1992), -42 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 1,3-dioxane and Its Derivatives

Classical Approaches to 1,3-Dioxane Synthesis

The most established methods for forming the this compound skeleton involve the reaction of 1,3-diols with carbonyl compounds or the condensation of alkenes with aldehydes.

The direct condensation of a 1,3-diol with an aldehyde or a ketone is the quintessential method for preparing 1,3-dioxanes. thieme-connect.de This equilibrium-driven reaction typically requires an acid catalyst, which can be either a Brønsted or a Lewis acid. wikipedia.orgorganic-chemistry.org To drive the reaction toward the formation of the this compound product, the water generated during the reaction must be removed, commonly achieved by azeotropic distillation using a Dean-Stark apparatus. thieme-connect.deorganic-chemistry.org

The parent compound, this compound, is prepared from the reaction of 1,3-propanediol with formaldehyde. wikipedia.org Substituted versions are similarly accessed from the corresponding diols and carbonyl compounds. A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, zirconium tetrachloride (ZrCl₄) is an efficient and chemoselective catalyst for the acetalization of various carbonyl compounds. organic-chemistry.org Other effective catalysts include p-toluenesulfonic acid, boric acid, and N-bromosuccinimide (NBS). organic-chemistry.orgheteroletters.org The reaction is generally tolerant of various functional groups, although highly acid-sensitive groups may require carefully chosen conditions. organic-chemistry.org

A specific application of this method is the synthesis of this compound-4,6-diones from the reaction of malonic acid with ketones, using boric acid as a catalyst and acetic anhydride as a condensing agent. heteroletters.org

Table 1: Selected Catalysts for Acetalization Reactions

| Catalyst | Carbonyl Compound | Diol | Product | Yield | Reference |

|---|---|---|---|---|---|

| Boric Acid (H₃BO₃) | Cyclohexanone | Malonic Acid | 2,2-Pentamethylene-1,3-dioxane-4,6-dione | 81% | heteroletters.org |

| Zirconium Tetrachloride (ZrCl₄) | Benzaldehyde | 1,3-Propanediol | 2-Phenyl-1,3-dioxane | 95% | organic-chemistry.org |

This table presents a selection of catalytic systems and their effectiveness in the synthesis of this compound derivatives.

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, provides another major pathway to 1,3-dioxanes. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. While the reaction can lead to 1,3-diols or allylic alcohols, the use of an excess of the aldehyde (especially formaldehyde) at lower temperatures favors the formation of a this compound. wikipedia.orgname-reaction.com

The reaction is initiated by the protonation of the carbonyl compound, creating an oxocarbenium ion. This electrophile then adds to the alkene, forming a key carbocationic intermediate. wikipedia.orgacs.org This intermediate is subsequently trapped by a second molecule of the aldehyde, leading to a new intermediate that cyclizes to form the stable this compound ring. wikipedia.org For example, the reaction of styrene with excess formaldehyde in the presence of an acid catalyst yields 4-phenyl-1,3-dioxane. wikipedia.orgrsc.org Various acid catalysts, including protic acids like sulfuric acid and solid acid catalysts such as ZnAlMCM-41, have been employed for this transformation. wikipedia.orgrsc.org

The mechanism of the Prins reaction fundamentally involves carbocationic intermediates. The initial electrophilic attack of a protonated aldehyde on an alkene generates a β-hydroxy carbocation. wikipedia.orgbrandeis.edu The fate of this intermediate dictates the final product structure.

In the pathway leading to 1,3-dioxanes, this β-hydroxy carbocation is captured by a second molecule of the aldehyde. This step forms a new cationic intermediate where the positive charge is stabilized by resonance between a carbon and an oxygen atom. wikipedia.org Subsequent intramolecular ring closure of this intermediate yields the six-membered this compound ring. wikipedia.org The stability of the carbocation intermediate is a crucial factor; in some cases, if the carbocation is particularly stable, alternative reaction pathways may compete. wikipedia.org Detailed studies, for instance on adamantyl systems, have explored the viability and potential unimolecular escape routes, such as retro-Prins fragmentation, for these cationic intermediates. nih.gov

While the classical mechanism for the Prins reaction is described as a stepwise process involving distinct carbocation intermediates, recent research suggests that the process can also have a high degree of "concertedness". wikipedia.org This implies a mechanism where bond formation and breaking occur in a more synchronized, albeit not perfectly synchronous, fashion.

Studies employing isotope labeling and computational analysis on enantioselective Prins reactions have proposed a concerted, highly asynchronous mechanism. acs.org In this model, the reaction proceeds through the addition of an acid-activated formaldehyde oligomer to the olefin in a single, continuous step, rather than through a discrete, freely diffusing carbocation. acs.org This type of pseudo-synchronous or asynchronous concerted pathway helps to explain the high levels of stereoselectivity observed in certain modern catalytic systems. This contrasts with reactions catalyzed by strong protic acids like H₂SO₄, which tend to proceed through classical carbocation intermediates, often leading to mixtures of stereoisomers.

Advanced Synthetic Strategies for Substituted 1,3-Dioxanes

Modern synthetic efforts have increasingly focused on developing methods that allow for precise control over the stereochemistry of substituted 1,3-dioxanes, which is crucial for their application in areas like liquid crystal technology and the synthesis of complex natural products. thieme-connect.comacs.org

High levels of stereocontrol in this compound synthesis have been achieved through modifications of both the acetalization and Prins reaction pathways.

In stereoselective acetalization, the reaction of aldehydes with 2-substituted 1,3-propanediols has been shown to produce trans-2,5-disubstituted 1,3-dioxanes with high selectivity. acs.org This high trans selectivity was achieved by performing the acid-catalyzed reaction in saturated aqueous solutions of inorganic salts like calcium chloride (CaCl₂) or lithium chloride (LiCl). acs.org Another strategy involves the stereoselective reduction of a 5-oxo-1,3-dioxane precursor. The choice of hydride reagent dictates the stereochemical outcome: lithium aluminum hydride (LiAlH₄) yields the trans-5-hydroxy-1,3-dioxane, while the bulkier L-Selectride produces the cis isomer. thieme-connect.com

The Prins reaction has also been rendered highly stereoselective. The development of chiral, confined Brønsted acid catalysts, such as imino-imidodiphosphates (iIDPs), has enabled the first highly enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, affording 1,3-dioxanes in good yields and with excellent enantiomeric ratios. acs.org Similarly, catalytic amounts of iodine in the presence of a bis(trifluoromethanesulfonyl)imide salt can effect an asymmetric Prins reaction, allowing for the selective synthesis of specific diastereoisomers of fragrant 1,3-dioxanes. thieme-connect.com

Table 2: Examples of Stereoselective this compound Synthesis

| Reaction Type | Key Reagents/Catalyst | Substrates | Product Stereochemistry | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Acetalization | CaCl₂ (sat. aq.), p-TsOH | 4-Cyanobenzaldehyde, 2-Butyl-1,3-propanediol | trans-2,5-disubstituted | 91% yield, trans/cis >99:1 | acs.org |

| Reduction | L-Selectride | 2,2-Dimethyl-5-oxo-1,3-dioxane | cis-5-Hydroxy-1,3-dioxane | 97% yield, cis/trans 98:2 | thieme-connect.com |

| Prins Reaction | Chiral iIDP Brønsted Acid | Styrene, Paraformaldehyde | Chiral 4-Phenyl-1,3-dioxane | 88% yield, 95:5 er | acs.org |

This table highlights advanced methods for controlling the stereochemistry in this compound synthesis, showcasing the influence of catalysts and reagents on the stereochemical outcome.

Application of Catalysis in this compound Synthesis

Catalysis is central to the efficient synthesis of 1,3-dioxanes. The most common method involves the acetalization or ketalization of an aldehyde or ketone with a 1,3-propanediol, a reaction that requires a catalyst to proceed at a reasonable rate. wikipedia.org Both Brønsted and Lewis acids are widely employed for this purpose. organic-chemistry.org

Brønsted and Lewis Acid Catalysis: Traditional methods often utilize strong proton acids such as sulfuric acid (H₂SO₄), phosphoric acid, or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgheteroletters.org Lewis acids, including lanthanide triflates like La(OTf)₃ and erbium triflate (Er(OTf)₃), are also effective and can offer milder reaction conditions. organic-chemistry.orgheteroletters.org Iodine has emerged as a particularly versatile and mild catalyst, capable of promoting the conversion of various carbonyl compounds to their this compound derivatives efficiently under neutral, aprotic conditions. organic-chemistry.org

Heterogeneous and Novel Catalytic Systems: To address issues of catalyst separation and reuse, solid acid catalysts have been investigated. Mesoporous materials such as ZnAlMCM-41 have proven to be effective and reusable catalysts for the Prins cyclization of olefins with formaldehyde to produce 4-substituted-1,3-dioxanes. rsc.org Another approach involves using catalytic iodine in the presence of a bis(trifluoromethanesulfonyl)imide salt, which facilitates an asymmetric Prins reaction for the synthesis of chiral 1,3-dioxanes. thieme-connect.com This method is notable for its tolerance of various solvents and temperatures. thieme-connect.com

Research has also identified boric acid as a highly efficient catalyst for the condensation of malonic acid and ketones. heteroletters.org This method offers advantages such as mild reaction conditions, short reaction times, and high yields with low catalyst loading. heteroletters.org

| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Boric Acid | 0.3 | 30 | 81 |

| p-TsOH | 100 | 180 | 72 |

| H₂SO₄ | 100 | 180 | 65 |

| La(OTf)₃ | 10 | 180 | 75 |

Green Chemistry Approaches in this compound Formation

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing 1,3-dioxanes. rsc.org These approaches focus on reducing waste, eliminating hazardous solvents, using renewable resources, and employing reusable catalysts.

Solvent-Free and Benign Catalysis: One notable green method involves the synthesis of this compound-4,6-dione derivatives using boric acid as a catalyst. heteroletters.org This procedure proceeds at room temperature without the need for hazardous organic solvents, and the boric acid catalyst can be recovered and reused for at least four cycles without a significant drop in activity. heteroletters.org Another innovative approach is a solvent-free "melting method" for producing β-indole derivatives of this compound. sioc-journal.cn This multicomponent reaction uses only a minuscule amount of water as a green promoter, achieving high yields under mild conditions. sioc-journal.cn

Use of Renewable Feedstocks: The acetalization of glycerol, a readily available byproduct of biodiesel production, is a key example of utilizing renewable feedstocks. rsc.org Studies have shown that solid acid catalysts like Al-SBA-15 can effectively catalyze the reaction between glycerol and aldehydes under solventless conditions to produce a mixture of 5- and 6-membered ring products (1,3-dioxolanes and 1,3-dioxanes). rsc.org Furthermore, research has demonstrated the possibility of recycling plastic waste, such as polyoxymethylene (POM), by depolymerizing it in the presence of biomass-derived diols to form 1,3-dioxanes, representing an integrated approach to a circular economy. researchgate.net

| Method | Reactants | Catalyst/Promoter | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Solvent-free condensation | Malonic acid, Ketones | Boric Acid | Room temperature, 30 min | Reusable catalyst, no hazardous solvents. heteroletters.org | heteroletters.org |

| Melting method | Aldehyde, Indole, Meldrum's acid | Water (50 μL) | Melting, solvent-free | Environmentally friendly, simple operation. sioc-journal.cn | sioc-journal.cn |

| Glycerol acetalization | Glycerol, Benzaldehyde | Al-SBA-15 | 100°C, 8h, solventless | Use of renewable feedstock. rsc.org | rsc.org |

Synthesis of Novel this compound Scaffolds for Specific Research Applications

The this compound ring is a versatile structural motif that serves as a scaffold for the development of novel molecules with specific biological activities and material properties. ontosight.ai By modifying the substituents on the dioxane ring, researchers can fine-tune the molecule's properties for various applications, particularly in medicinal chemistry. ontosight.aigoogle.com

Applications in Drug Discovery: The this compound scaffold has been successfully employed to create compounds targeting a range of diseases.

Central Nervous System Agents: Researchers have synthesized this compound derivatives that act as modulators of GABA-A receptors, which are targets for anxiolytic and sedative drugs. google.com In a separate line of research, a series of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)ethanamine derivatives were developed, leading to the identification of a potent and selective 5-HT₁A receptor agonist with demonstrated anxiolytic and antidepressant effects in vivo. nih.gov

Antibacterial Agents: To combat antibiotic resistance, novel this compound-linked inhibitors of bacterial DNA gyrase and topoisomerase IV have been developed. acs.org These compounds show improved activity against staphylococcal bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Metabolic Disease Therapeutics: Based on the structural topology of known PPAR agonists, novel this compound-2-carboxylic acid derivatives have been designed and synthesized as potential dual agonists for PPARα/γ. researchgate.net Certain compounds in this series exhibited potent anti-hyperglycemic and hypolipidemic activities in animal models, suggesting their potential for the treatment of type 2 diabetes. researchgate.net

The synthesis of these complex scaffolds often involves multi-step routes where the this compound ring is formed as a key structural element, providing conformational rigidity and specific spatial arrangements of functional groups necessary for biological target interaction.

| Scaffold Type | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Substituted 1,3-dioxanes | GABA-A Receptor Modulation | Compounds potentiate the GABAergic effect, showing potential for sedative and anxiolytic therapies. google.com | google.com |

| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl) derivatives | 5-HT₁A Receptor Agonist | Identified a potent full agonist with in-vivo anxiolytic, antidepressant, and antinociceptive activity. nih.gov | nih.gov |

| This compound-linked topoisomerase inhibitors | Bacterial DNA Gyrase/Topoisomerase IV | Demonstrated improved antistaphylococcal activity and reduced hERG inhibition. acs.org | acs.org |

| This compound-2-carboxylic acid derivatives | PPARα/γ Dual Agonist | Compounds showed potent in vivo hypolipidemic and anti-hyperglycemic activities for diabetes treatment. researchgate.net | researchgate.net |

Conformational Analysis and Stereochemistry of 1,3-dioxane Systems

Fundamental Principles of 1,3-Dioxane Conformational Isomerism

The conformational landscape of this compound is primarily defined by a set of non-planar structures that allow for the minimization of angle and torsional strain. Similar to cyclohexane, the this compound ring can adopt several conformations, with the chair form being the most stable.

Chair, Twist-Boat, and Half-Chair Conformers

The potential energy surface of this compound features several key conformers. The most stable is the chair conformation . researchgate.netmdpi.com In addition to the chair, other less stable, flexible forms exist, including the twist-boat (also referred to as twist) and half-chair conformations. mdpi.comresearchgate.net The potential energy surface of this compound has been shown to contain six minima, which include the chair invertomers and enantiomeric flexible forms. researchgate.net

Computational studies have revealed the relative energies of these conformers. The chair conformer of this compound is significantly more stable than the twist conformers. For instance, the chair form is calculated to be about 4.67–5.19 kcal/mol more stable than the 2,5-twist conformer. researchgate.net The 1,4-twist structure is higher in energy than the 2,5-twist conformer by approximately 1.0–1.36 kcal/mol. researchgate.net The half-chair conformation represents a transition state on the pathway of conformational interconversion. wikipedia.org

Energetic Landscapes of this compound Conformational Changes

The interconversion between different conformers of this compound involves overcoming specific energy barriers. The transition state between the chair and the 2,5-twist conformer is a high-energy species. Intrinsic reaction coordinate calculations have placed this transition state at 9.73 kcal/mol higher in energy than the chair conformer. researchgate.net The energy differences between the chair and the transition states leading to the 1,4-boat and 2,5-boat were found to be 8.07 and 6.38 kcal/mol, respectively. researchgate.net

The conformational free energy difference between the chair and the 2,5-twist structures at 298K has been calculated to be in the range of 4.85–5.14 kcal/mol. researchgate.net These values are crucial for understanding the dynamic equilibrium and the relative populations of different conformers at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| 2,5-Twist | 4.67 - 5.19 researchgate.net |

| 1,4-Twist | ~6.0 - 6.55 |

Note: The energy for the 1,4-Twist conformer is estimated based on its energy relative to the 2,5-Twist conformer.

Stereoelectronic Effects in 1,3-Dioxanes

The presence of two oxygen atoms in the this compound ring introduces significant stereoelectronic effects that influence its conformational preferences and the orientation of substituents. These effects arise from the interaction of electron lone pairs on the oxygen atoms with adjacent bonding and antibonding orbitals.

Anomeric Effect and its Manifestations in 1,3-Dioxanes

The anomeric effect is a key stereoelectronic phenomenon observed in 1,3-dioxanes, particularly in substituted derivatives. researchgate.netiupac.org It describes the tendency of an electronegative substituent at the anomeric carbon (C-2) to adopt an axial orientation, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing interaction between a lone pair on a ring oxygen atom and the antibonding (σ*) orbital of the axial C-substituent bond. nih.gov

X-ray crystallographic analysis of 2,2-di(para-substituted phenyl)-1,3-dioxanes has provided clear evidence for the anomeric effect. nih.gov In these compounds, electron-withdrawing aryl groups preferentially occupy the axial position, while electron-donating groups favor the equatorial position. nih.gov This axial preference is accompanied by a lengthening of the axial C(2)-aryl bond. nih.gov NMR spectroscopy also supports the anomeric effect, showing an upfield shift for the anomeric carbon with an electron-withdrawing axial substituent, indicating increased electron density. nih.gov

Gauche Effects and Electrostatic Interactions

Gauche interactions, both attractive and repulsive, play a significant role in determining the conformational behavior of substituted 1,3-dioxanes. researchgate.netiupac.org These interactions arise from the relative positioning of substituents on adjacent carbon atoms. In some cases, attractive gauche interactions can stabilize conformations that would otherwise be considered sterically unfavorable.

Electrostatic interactions are also crucial, particularly in systems with polar substituents. nih.gov Studies on 2,2-diaryl-1,3-dioxanes with remote substituents have shown that electrostatic interactions, rather than hyperconjugative anomeric effects, can be the dominant factor governing conformational preferences. nih.gov In these cases, the isomer with the higher dipole moment, often having an electron-withdrawing group in the equatorial position, is found to be more stable. nih.gov The conformational energy differences in these systems show a linear relationship with Hammett σ values, further highlighting the importance of electrostatic effects. nih.gov

Hyperconjugative Interactions and their Influence on Conformation

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital, are fundamental to understanding the finer details of this compound conformation. researchgate.net These interactions contribute to the stability of certain conformations and can influence bond lengths and angles.

In the chair conformer of this compound, several hyperconjugative interactions are observed, such as nO→σC–Hax and σC–O→σC5–Heq. researchgate.net The balance of various hyperconjugative interactions, including σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, is necessary to explain the relative bond lengths of equatorial C-H bonds. acs.orgresearchgate.net The homoanomeric interaction, np → σC(5)-Heq, is particularly important in this compound. acs.org These stereoelectronic interactions are also responsible for phenomena such as the reverse Perlin effect, where the one-bond C-H coupling constant for an equatorial proton is smaller than for an axial proton. acs.org

Influence of Substituents on this compound Conformation

The conformational behavior of the this compound ring is significantly influenced by the nature and position of its substituents. The preference for a substituent to occupy an equatorial or axial position is a delicate balance of steric, stereoelectronic, and electrostatic interactions.

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as the A-value, representing the Gibbs free energy change (ΔG°) for the equatorial to axial equilibrium. chemistrysteps.comwikipedia.org This concept is also applied to heterocyclic systems like this compound to quantify the conformational preference of substituents. Generally, larger substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. chemistrysteps.comutdallas.edu

For instance, studies on 2-methyl-2-aryl-1,3-dioxanes have shown that the conformational equilibrium often favors the conformer with the aryl group in the axial position. lew.ro This preference can be influenced by remote substituents on the aryl ring; electron-withdrawing groups tend to decrease the conformational energy of the aryl group, while electron-donating groups increase it. researchgate.net This effect has been correlated linearly with Hammett substituent parameters, suggesting that electrostatic interactions play a crucial role. researchgate.netnih.gov

The A-value for a methyl group at the 5-position of the this compound ring is approximately 0.83 kcal/mol, indicating a preference for the equatorial orientation. ubbcluj.ro However, even with this relatively small energy difference, 5-methyl-1,3-dioxane derivatives can exhibit anancomeric structures, where the equilibrium is strongly shifted towards the conformer with the equatorial methyl group. ubbcluj.ro

In the case of 2,2-diaryl-1,3-dioxanes, the conformational preference is influenced by remote substituents on the phenyl rings. nih.gov It has been observed that when an aryl ring has an electron-withdrawing substituent, the isomer with this group in the equatorial phenyl ring and/or an electron-donating group in the axial ring has lower energy. nih.gov This behavior is attributed to electrostatic interactions rather than hyperconjugative effects. researchgate.netnih.gov

The following table provides a summary of Gibbs conformational energies (A-values) for various substituents in different solvents, illustrating the impact of both the substituent and the medium on the conformational equilibrium.

Table 1: Gibbs Conformational Energies (A-values) for Substituents in this compound Systems

| Substituent Group | Position | Solvent | A-value (kcal/mol) | Favored Position |

|---|---|---|---|---|

| Methyl | 5 | - | 0.83 | Equatorial |

| CF3 | 4 | CS2 | - | Axial (76% abundance) |

| CF2H | 4 | CS2 | - | Axial (62% abundance) |

| CH2F | 4 | CS2 | - | Equatorial |

| Aryl | 2 | - | - | Axial |

| Phenyl (with electron-withdrawing group) | 5 | - | Lower energy | Axial |

The presence of metal ions and inorganic salts in the medium can significantly alter the conformational equilibrium of this compound derivatives, particularly those bearing polar substituents capable of coordinating with cations. nih.govacs.org These effects are crucial for understanding molecular recognition and biological processes where such interactions are prevalent. nih.govresearchgate.net

Studies on 5-substituted-2-phenyl-1,3-dioxanes have demonstrated that the addition of salts like lithium bromide can shift the conformational equilibrium. acs.org For substituents at the C(5) position such as -CO₂H, -CO₂CH₃, -CONHCH₃, and -CH₂OH, the presence of lithium ions leads to an increased stability of the axial isomer due to complexation. acs.org

A broader study involving various metal ions (Li⁺, Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺, Ba²⁺, and Zn²⁺) and 5-carboxy- or 5-hydroxy-1,3-dioxanes revealed specific ion-dependent effects. nih.gov For 5-carboxy-1,3-dioxane, complexation with Ag⁺, Li⁺, and Ca²⁺ ions was found to increase the stability of the axial conformer. nih.gov In the case of 5-hydroxy-1,3-dioxane, Mg²⁺, Ag⁺, and Zn²⁺ ions were the ones that stabilized the axial form upon association. nih.gov

Conversely, for the 5-acetamido derivative, the addition of lithium bromide disrupts the intramolecular hydrogen bond present in the axial conformer, leading to a shift in preference from the axial to the equatorial isomer. acs.org The hydrolysis of 2-ferrocenyl-1,3-dioxane was found to be promoted specifically by Ca²⁺ ions, which coordinate to the O-C-O segment of the dioxane ring. icm.edu.pl

The following table summarizes the observed effects of different metal ions on the conformational equilibrium of substituted 1,3-dioxanes.

Table 2: Effect of Metal Ions on the Conformational Equilibrium of 5-Substituted 1,3-Dioxanes

| Substituent at C5 | Metal Ion | Effect on Axial Conformer Stability |

|---|---|---|

| CO₂H | Ag⁺, Li⁺, Ca²⁺ | Increased |

| OH | Mg²⁺, Ag⁺, Zn²⁺ | Increased |

| CO₂H, CO₂CH₃, CONHCH₃, CH₂OH | Li⁺ | Increased |

Conformational Equilibria and Gibbs Conformational Energies (A-values)

Computational Chemistry in Conformational Analysis of 1,3-Dioxanes

Computational chemistry provides powerful tools for investigating the conformational landscape of this compound systems, offering insights into geometries, energies, and the dynamics of interconversion that complement experimental findings.

Ab initio molecular orbital theory and density functional theory (DFT) are extensively used to study the conformational properties of 1,3-dioxanes. researchgate.nettandfonline.com These methods allow for the calculation of structural parameters, energy differences between conformers, and the barriers to conformational isomerization. researchgate.netresearchgate.net

Calculations have shown that the chair conformer of this compound is significantly more stable than the 2,5-twist conformer, with energy differences reported to be around 4.67 kcal/mol (Hartree-Fock) and 5.19 kcal/mol (DFT). researchgate.net The 1,4-twist conformer is found to be higher in energy than the 2,5-twist. researchgate.net The calculated free energy difference between the chair and 2,5-twist forms at 298 K is in the range of 4.85–5.14 kcal/mol. researchgate.net

DFT studies, often using functionals like B3LYP, have been employed to interpret experimental observations, such as the effects of metal ion complexation on conformational equilibria. nih.gov While gas-phase calculations can overestimate the energy differences in polar solutions, they confirm the structural and energetic consequences of cation coordination. nih.gov For instance, DFT calculations (B3LYP/6-31G*) have been used to model the interaction of metal ions with 5-carboxy-1,3-dioxane, supporting the experimental finding that certain cations stabilize the axial conformer. researchgate.net

Natural Bond Orbital (NBO) analysis, often coupled with DFT calculations, helps in understanding the stereoelectronic interactions, such as hyperconjugation, that influence conformational preferences. tandfonline.comrsc.org These analyses have been applied to study the anomeric effect in 2-substituted 1,3-dioxanes. tandfonline.com

Molecular dynamics (MD) simulations offer a way to explore the potential energy surface (PES) and the dynamic behavior of this compound systems. researchgate.netacs.orgnih.gov By simulating the motion of atoms over time, MD can reveal the pathways of conformational isomerization. researchgate.net

Studies combining ab initio methods with molecular dynamics have shown that the conformational isomerization of this compound proceeds through common routes involving chair and flexible (twist) forms. researchgate.net The PES of this compound contains multiple minima corresponding to the chair invertomers and enantiomeric flexible forms, separated by potential barriers. researchgate.net

Recently, accelerated reactive molecular dynamics simulations have been developed to automatically explore the PES for reactions, including those involving this compound. acs.orgnih.govchemrxiv.org These methods can discover novel reaction pathways and map out the PES starting from a single species. nih.gov This approach has been applied to the oxidation of this compound, a proposed biofuel, to validate its capability in discovering new reaction pathways for larger, practical molecules. acs.orgnih.gov The geometries of reactants, transition states, and products found during these simulations can then be further refined using higher-level quantum chemical calculations. chemrxiv.org The accuracy of the PES is critical, and studies have shown that for certain properties, double-precision arithmetic is necessary to obtain a smooth and reliable surface. arxiv.org

Reaction Mechanisms and Reactivity of 1,3-dioxane

Acid-Catalyzed Reactions

1,3-Dioxanes are susceptible to acid-catalyzed reactions, which primarily involve the cleavage of the acetal linkage. In the presence of a strong acid and an arene, 2-aryl-1,3-dioxanes can undergo a reductive Friedel-Crafts reaction to yield diarylmethanes. scilit.com This reaction is believed to proceed through a redox process involving a hydride shift from the cyclic acetal. scilit.com

Regioselective Reductive Ring-Opening Strategies

Hydride Donor Reagents and Lewis Acid Combinations

Ring-Opening Reactions

The ring-opening of 1,3-dioxanes is a significant reaction, particularly in the context of carbohydrate chemistry where they are used as protecting groups. researchgate.netugent.be The regioselective ring-opening of 1,3-dioxane-type acetals allows for the selective manipulation of hydroxyl groups. researchgate.netugent.be The direction of ring-opening during reductive cleavage with reagents like lithium aluminum hydride and aluminum chloride is influenced by the substitution pattern on the ring, with electron-donating groups at the C2 position enhancing the rate of hydrogenolysis. cdnsciencepub.com The relative ease of cleavage is attributed to the stability of the intermediate oxocarbonium ion. cdnsciencepub.com Ring-opening polymerization of certain this compound derivatives, such as 2-methylene-1,3-dioxepane, can also be initiated by radicals or photoinitiation. researchgate.net

Applications of 1,3-dioxane in Advanced Chemical Synthesis

Solvent

Due to its ability to dissolve a wide range of organic and some inorganic compounds, 1,3-dioxane is employed as a solvent in chemical reactions. solubilityofthings.com Its high solubility in water and miscibility with many organic solvents make it a versatile medium for synthesis. solubilityofthings.com For example, it has been used as a solvent in the synthesis of larger heterocyclic systems like dioxazocines and dioxazonines. chemicalbook.com

Intermediate in Organic Synthesis

1,3-Dioxanes serve as crucial intermediates in organic synthesis. ontosight.aiontosight.ai They can be used as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability towards nucleophiles and bases. wikipedia.orgorganic-chemistry.org The enantioenriched 1,3-dioxanes produced from asymmetric Prins reactions can be transformed into optically active 1,3-diols, which are valuable synthetic building blocks. acs.org Furthermore, derivatives of this compound are precursors in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai

Polymer Chemistry

In polymer chemistry, this compound and its related structures, like 1,3-dioxolane, are used as monomers or co-monomers in the synthesis of polyacetals and other polymers. nih.govwikipedia.org The in-situ polymerization of this compound has been explored for creating highly compatible polymer electrolytes for high-voltage lithium-metal batteries, demonstrating superior oxidation stability compared to its five-membered ring analogue, 1,3-dioxolane. rsc.org Additionally, bicyclic this compound-4-ones have been polymerized to create alicyclic polyesters, a class of polymers with enhanced thermal and optical properties due to their rigid backbone structure. rsc.org

Analytical Methodologies in 1,3-dioxane Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure and conformational dynamics of 1,3-dioxane and its derivatives. These techniques provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons exhibit distinct chemical shifts depending on their position within the ring, allowing for the differentiation of axial and equatorial protons. docbrown.info The high-resolution spectrum shows three main groups of proton resonances, corresponding to the different chemical environments of the hydrogen atoms in the molecule. docbrown.info The application of the n+1 rule helps in predicting the splitting patterns arising from spin-spin coupling between non-equivalent protons on adjacent carbon atoms. docbrown.info For investigating the ¹H NMR spectrum of compounds like this compound, deuterated solvents such as CDCl₃ are commonly used to avoid interference from solvent protons. docbrown.info

Dynamic NMR experiments are particularly useful for studying the conformational changes in this compound derivatives. rsc.org These studies can reveal the interconversion between different isomers and provide insights into the energy barriers of these processes. rsc.orgresearchgate.net For instance, research on 5-substituted 1,3-dioxanes has utilized experimental and theoretical vicinal coupling constants from ¹H NMR to determine the Gibbs conformational energies of the substituents. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, are employed to resolve complex spectra and establish stereochemical relationships, especially in more complex derivatives like spiro and polyspiro this compound compounds. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (axial) | ~4.6 | d |

| H-2 (equatorial) | ~4.8 | d |

| H-4, H-6 (axial) | ~3.7 | m |

| H-4, H-6 (equatorial) | ~4.0 | m |

| H-5 (axial) | ~1.4 | m |

| H-5 (equatorial) | ~2.0 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds.

The most prominent features in the IR spectrum of this compound are the C-H and C-O stretching vibrations. docbrown.info The C-H stretching vibrations are typically observed in the region of 2800-3000 cm⁻¹, while C-H bending and deformation vibrations appear between 1365 and 1480 cm⁻¹. docbrown.info The characteristic C-O stretching vibrations for the cyclic ether structure are found at wavenumbers around 940 cm⁻¹ and in the range of 1070-1140 cm⁻¹. docbrown.info The region of the spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the this compound molecule, allowing for its definitive identification. docbrown.info The absence of absorption bands for other functional groups in the spectrum can confirm the purity of a this compound sample. docbrown.info

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch | 2800-3000 |

| C-H Bend/Deformation | 1365-1480 |

| C-O Stretch | 1070-1140 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns. When subjected to electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M⁺•).

The molecular ion of this compound is relatively unstable and readily undergoes fragmentation. aip.org A common fragmentation pathway involves the loss of a hydrogen radical from the C-2 position, leading to the formation of a stable cyclic oxonium ion at m/z 87 (M-1). aip.org Another characteristic fragmentation is the elimination of a water molecule, producing an ion at m/z 70. aip.org Studies on substituted this compound derivatives have shown that different diastereoisomers can exhibit distinct mass spectra, suggesting that the fragmentation patterns are influenced by the initial conformation of the ion. nih.gov High-resolution mass spectrometry (HRMS) can provide precise mass measurements, which aids in determining the elemental composition of fragment ions and distinguishing between closely related compounds.

Infrared (IR) Spectroscopy[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEmHREF-kHM-OJ-m22p4wqZJKK2NGtL6Q42e6YxeEbVbYe-SyNwR6hL48Wuhn50Wo-ei3sDonLIe0eycMNjRtvWdfcU06bfEPPL-v_8-1guobC8sj4n05N46ijBYLCYegxvVI5_eCx2X10b2xyscuBO0vqU0LJHrGTm3CkfTxVtSmfqxE5g-q06FL9aF_O_m7UANL8vGM57JHVKdplu)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEseXNU0xTtSFVJO5J5KTj9P2HfY9UJbAuwWoCuwftn7fj1vz17akldDW56Es7oJJbRSBzyIAfnf4QYRBIEaJpD3fuyt7n8JOiBtViYSaz9jLqi35DDs_SICw%3D%3D)][[24](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEzxoduIJjpomezY9fO0pNdvRUnuRB6t4WwaqZf8jj9uLCwOcU_BKkDRPd4OuXDFGQme_hd5KOSuIDhobw3pfTce-WMqEeUflWBOCC4yzWaaSbCCaM1JT7tYHtl9T-Pk0liCzMH7FsTRul8XNLI7Cd46K7qmqqMoJXPB53NkspuVQmMtylVqFmWZSsWJLivyPfpw0cMOUh79MORa74CJwCH4dIGWfpRDBp1bkShb6pM)]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis. These methods are widely used in environmental monitoring, industrial quality control, and research.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is particularly useful for identifying and quantifying trace amounts of this compound and its derivatives in various matrices. vulcanchem.com For instance, it has been employed to analyze odorous 2-alkyl-5,5-dimethyl-1,3-dioxane by-products in industrial wastewaters. The fragmentation patterns obtained from the mass spectrometer provide definitive identification of the eluted compounds. vulcanchem.com The use of selective ion monitoring (SIM) in GC-MS can enhance sensitivity, allowing for the detection of very low concentrations of this compound.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of organic compounds, including this compound. After separation on the GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions that generate a current proportional to the amount of analyte present.

GC-FID is a reliable technique for determining the concentration of this compound in various samples. While it does not provide the structural information of a mass spectrometer, it offers excellent sensitivity and a wide linear response range. This method has been validated for the determination of 1,3-dioxolane in workplace air, demonstrating its applicability to related cyclic ethers. publisso.deuzh.ch The quantification is typically performed using an external or internal standard calibration method. publisso.de

Liquid Chromatography (LC) Techniques (General Mention)

High-Performance Liquid Chromatography (HPLC) is another powerful technique utilized for the analysis of dioxane compounds. oup.comfilab.frmerckmillipore.com For instance, a method using HPLC with a hydrophilic interaction chromatography (HILIC) column has been developed to determine the concentration of soluble 1,4-dioxane during biodegradation studies, proving effective even in saline media. researchgate.net HPLC can be coupled with various detectors, including mass spectrometry (MS), to provide sensitive and selective analysis. filab.fr The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the specific dioxane derivative being analyzed, as well as the nature of the sample matrix.

Advanced Sample Preparation Techniques for Dioxane Analysis

Effective sample preparation is a critical step in the analytical workflow for dioxane analysis, aimed at removing interfering substances and enriching the concentration of the target analytes to detectable levels. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of dioxane samples from aqueous matrices. sepscience.comrestek.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of 1,4-dioxane in drinking water, EPA Method 522 specifies the use of SPE with activated carbon cartridges. restek.comlcms.cz This method is designed for part-per-trillion (ppt) level analysis and is often coupled with gas chromatography-mass spectrometry (GC-MS). lcms.cz Due to the high volatility of some dioxanes, concentration of the eluate by evaporation is generally avoided to prevent analyte loss. lcms.czglsciences.com The use of activated carbon is necessary because the high water solubility of compounds like 1,4-dioxane prevents their retention on common reversed-phase sorbents like C18. gcms.cz

The efficiency of SPE can be influenced by the type of sorbent, the sample matrix, and the elution solvent. Research has shown that using two activated carbon SPE columns in series can enhance the recovery rate of 1,4-dioxane. gcms.cz Different polymeric sorbents, such as those based on styrene-divinylbenzene (SDB) and methacrylate, have also been developed for the enrichment of a wide range of compounds, including those with low to medium-high polarity. gcms.cz

Table 1: SPE Methods for Dioxane Analysis

| Analyte | Sample Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Key Findings | Reference |

| 1,4-Dioxane | Drinking Water | Activated Charcoal | Dichloromethane | GC-MS | Average recoveries of 85-93% with RSDs < 5%. | glsciences.com |

| 1,4-Dioxane | Drinking Water | Activated Carbon | Dichloromethane | GC-MS (SIM) | Mandated method (EPA 522) for ppt-level analysis. | lcms.cz |

| 1,4-Dioxane | Water | Activated Carbon | Acetone | GC-MS | Connecting two SPE columns increases recovery. | gcms.cz |

| 1,4-Dioxane | Water | C18 | Acetonitrile | GC-MS (SIM) | Quantitative limit of 0.05 µg/mL. | sepscience.com |

This table is interactive. Click on the headers to sort.

Headspace Analysis

Headspace analysis is a solvent-free sample introduction technique particularly suitable for volatile organic compounds (VOCs) like dioxanes in liquid or solid samples. researchgate.netanalytice.comresearchgate.net In this method, the sample is sealed in a vial and heated to allow the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into a gas chromatograph for analysis. shimadzu.com

Static headspace coupled with GC-MS is a common configuration for determining dioxane derivatives. cluin.orgnih.gov For example, this technique has been successfully employed to quantify odorous 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters from polyester resin plants, with detection limits in the range of 400–700 µg/dm³. nih.gov The method demonstrates good repeatability and is less susceptible to matrix effects. nih.gov Optimization of parameters such as equilibration temperature and time is crucial for achieving high sensitivity. Salting out, by adding a salt like sodium chloride to the aqueous sample, can be used to increase the partitioning of the analyte into the headspace.

Table 2: Headspace Analysis Methods for Dioxane Derivatives

| Analyte(s) | Sample Matrix | Method | Key Parameters | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

| 2-Methyl-1,3-dioxane | Not Specified | Headspace / GC-MS | In-house method | 10 µg/L | cluin.org |

| 2-R-5,5-dimethyl-1,3-dioxanes | Wastewater | Static Headspace GC | Optimized temperature and time | 400–700 µg/dm³ (LOD) | nih.gov |

| 1,4-Dioxane | Surface & Tap Water | Static Headspace GC-MS | Oven Temp: 70°C, Equil. Time: 30 min | 1 µg/L (LOQ) | |

| 1,4-Dioxane | Consumer Products | Static Headspace GC-MS | Not specified | Not more than 10 µg/g | shimadzu.com |

This table is interactive. Click on the headers to sort.

Micro-extraction Techniques

Micro-extraction techniques are miniaturized versions of conventional extraction methods that use significantly smaller amounts of solvent or are entirely solvent-free. They offer advantages such as reduced sample volume requirements, lower cost, and environmental friendliness.

Solid-Phase Microextraction (SPME) is a prominent solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. sepscience.com The analytes adsorb onto the fiber, which is then thermally desorbed in the hot injection port of a gas chromatograph. oup.com

SPME has been successfully applied to the analysis of 1,4-dioxane in various water matrices. sepscience.com The choice of fiber coating is critical for extraction efficiency. For instance, a Carboxen-PDMS fiber has been found to be effective for the quantitative extraction of 1,4-dioxane from water. The extraction can be performed by direct immersion of the fiber into the sample or by exposing it to the headspace. Heated headspace SPME has been shown to provide the best extraction conditions for 1,4-dioxane. This technique has also been validated for the determination of 5-bromo-5-nitro-1,3-dioxane (bronidox) in cosmetic products, demonstrating good linearity and low detection limits.

Another innovative micro-extraction method involves freezing the aqueous sample along with an extraction solvent. This technique has been shown to enhance extraction efficiency and sensitivity for 1,4-dioxane, achieving a detection limit of approximately 1.6 µg/L with a small sample volume.

Table 3: Micro-extraction Techniques for Dioxane Analysis

| Analyte | Sample Matrix | Technique | Key Findings | Limit of Detection (LOD) | Reference |

| 5-Bromo-5-nitro-1,3-dioxane | Cosmetics | DSPME-GC-µECD | PDMS/DVB fiber, satisfactory recoveries (≥70%). | Well below 0.1% | |

| 1,4-Dioxane | Water | SPME-GC-FID | Carboxen-PDMS fiber, heated headspace is optimal. | 2.5 µg/L | sepscience.com |

| 1,4-Dioxane | Water | SPME-GC-MS | Carboxen-PDMS fiber. | 0.25 µg/L | sepscience.com |

| 1,4-Dioxane | Aqueous Samples | Micro-extraction with freezing | Enhanced extraction efficiency and sensitivity. | ~1.6 µg/L |

This table is interactive. Click on the headers to sort.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。